molecular formula C4H6O5 B142052 (2S)-2-Hydroxybutanedioic acid CAS No. 97-67-6

(2S)-2-Hydroxybutanedioic acid

Cat. No. B142052
CAS RN: 97-67-6
M. Wt: 134.09 g/mol
InChI Key: BJEPYKJPYRNKOW-REOHCLBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-Hydroxybutanedioic acid, also known as L-malic acid, is a dicarboxylic acid that is a key intermediate in important biochemical pathways such as the citric acid cycle. While the provided papers do not directly discuss (2S)-2-Hydroxybutanedioic acid, they do provide insights into the synthesis and properties of structurally related compounds, which can be informative for understanding the synthesis and properties of (2S)-2-Hydroxybutanedioic acid.

Synthesis Analysis

The synthesis of structurally related compounds often involves stereoselective methods to ensure the correct configuration of the final product. For instance, the stereoselective synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid was achieved using a biocatalytic one-pot cyclic cascade, coupling an aldol reaction with a stereoselective transamination . Similarly, the synthesis of (2S,4R)-4-hydroxypipecolic acid from ethyl (3S)-4-chloro-3-hydroxybutanoate involved a Pd-catalyzed methoxycarbonylation and stereocontrolled hydrogenation . These methods highlight the importance of chiral catalysts and protecting groups in the synthesis of stereochemically complex molecules.

Molecular Structure Analysis

The molecular structure of compounds closely related to (2S)-2-Hydroxybutanedioic acid is characterized by the presence of multiple chiral centers, which are crucial for their biological activity. For example, the synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a key component of HIV protease inhibitors, relies on the diastereoselective formation of a cyanohydrin intermediate . The precise configuration of these chiral centers is essential for the desired biological activity of the compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds often require careful control of reaction conditions to maintain the integrity of the chiral centers. For instance, the synthesis of a new constituent of Lantana camara involved the hydrolysis of an ester to yield 2-methylbutanoic acid, with n.m.r. spectroscopy confirming the optical purity of the (S)-isomer . This demonstrates the importance of analytical techniques in verifying the stereochemistry of the synthesized compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of (2S)-2-Hydroxybutanedioic acid and related compounds are influenced by their molecular structure. The presence of hydroxyl and carboxyl groups contributes to their solubility, acidity, and reactivity. These properties are critical for their function in biological systems and their potential use in pharmaceuticals. The high yields and purity achieved in the synthesis of related compounds, as mentioned in the provided papers, suggest that similar methods could be applied to synthesize (2S)-2-Hydroxybutanedioic acid with desirable properties .

Scientific Research Applications

1. Biological Production and Industrial Relevance

  • Malic acid, also known as 2-hydroxybutanedioic acid, is significant in the food, chemicals, and pharmaceutical industries. Its biological production, mainly through fermentation, has been the focus of research due to the depletion of fossil fuels and environmental concerns. Metabolic engineering of strains and process optimization have been key areas in advancing malic acid production (Dai et al., 2018).

2. Photocatalytic Degradation Studies

  • The photocatalytic degradation of hydroxybutanedioic acid has been explored using TiO2-coated optical fiber reactors. Research into optimizing reactor parameters like TiO2 film thickness and coating length contributes to our understanding of photocatalytic processes, relevant in environmental remediation and water treatment (Danion et al., 2004).

3. Complexation with Metal Ions

  • Studies on the interaction of VO(2+) ion with 2-hydroxybutanedioic acid (among other ligands) have been conducted to understand the complexation capability. These investigations are significant in bioinorganic chemistry and can provide insights into metal ion stabilization and ligand behaviors (Sanna et al., 2011).

4. Chemical Synthesis and Stereoselectivity

  • Research on the synthesis of related compounds, like 4-hydroxypipecolic acid from ethyl (3S)-4-chloro-3-hydroxybutanoate, highlights the importance of stereoselective synthesis in organic chemistry. This research contributes to the development of methodologies for synthesizing enantiopure compounds, relevant in pharmaceuticals (Occhiato et al., 2008).

5. Dissociation Constants in Various Media

  • Determining the dissociation constants of malic acid in different hydroorganic media has implications in analytical chemistry, particularly in understanding the solvent effects on acid dissociation equilibria. This knowledge is essential for various applications in chemistry and biochemistry (Azab et al., 1997).

6. Potential in Biotechnological Processes

  • The tertiary carbon atom-containing 2-hydroxyisobutyric acid, which can be derived from 2-hydroxybutanedioic acid, has been identified as a potential biobased building block for polymer synthesis. This highlights the growing interest in sustainable and green chemical processes (Rohwerder & Müller, 2010).

properties

IUPAC Name

(2S)-2-hydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJEPYKJPYRNKOW-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26999-59-7
Record name Poly(β-L-malic acid)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26999-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30273987
Record name (2S)-2-Hydroxybutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30273987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid, white crystalline powder, granules, or needles; acid taste; odourless or having a very faint caramellic acrid odour and a tart aciduous taste
Record name L-(-)-Malic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15353
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Malic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000156
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name l-Malic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/165/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

soluble in water and alcohol; 1 gm in 0.8 ml water, 1 g in 1.4 ml alcohol (in ethanol)
Record name l-Malic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/165/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

(2S)-2-Hydroxybutanedioic acid

CAS RN

97-67-6
Record name L-Malic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Malic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Malic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9232
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butanedioic acid, 2-hydroxy-, (2S)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (2S)-2-Hydroxybutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30273987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-malic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.365
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MALIC ACID, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3TZF807X5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Malic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000156
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

107 °C
Record name Malic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000156
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

An aqueous solution of malic acid was prepared by mixing 134.09 g of malic acid with 50 mL of water. An aqueous solution of calcium hydroxide was also prepared in a separate container by thoroughly mixing 74.09 g of calcium hydroxide in 50 mL of water. Next, 54.94 g of ferronyl powder was then added to the malic acid solution. The calcium hydroxide solution was then slowly added to the iron/malic acid solution. The solution was allowed to mix for approximately 2 hours. The resulting solution was then spray dried to produce a powdered dihydroxycalcium ferrous malate (or calciumhydroxy ferroushydroxy malate).
Quantity
134.09 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
74.09 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
iron malic acid
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

An aqueous solution of malic acid was prepared by mixing 134.09 g of malic acid with 50 mL of water. An aqueous solution of zinc oxide was also prepared in a separate container by thoroughly mixing 162.78 g of zinc oxide in 50 mL of water. The zinc oxide solution was then slowly added to the malic acid solution. The resulting solution was spray dried to produce a powdered dizinchydroxy malate.
Quantity
134.09 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
162.78 g
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

An aqueous solution of malic acid was prepared by mixing 134.09 g of malic acid with 50 mL of water. An aqueous solution of calcium carbonate was also prepared in a separate container by thoroughly mixing 200.18 g of calcium carbonate in 50 mL of water. The calcium carbonate solution was then slowly added to the malic acid solution. The resulting solution was spray dried to produce a powdered dicalciumhydroxy malate.
Quantity
134.09 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200.18 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-Hydroxybutanedioic acid
Reactant of Route 2
(2S)-2-Hydroxybutanedioic acid
Reactant of Route 3
Reactant of Route 3
(2S)-2-Hydroxybutanedioic acid
Reactant of Route 4
(2S)-2-Hydroxybutanedioic acid
Reactant of Route 5
Reactant of Route 5
(2S)-2-Hydroxybutanedioic acid
Reactant of Route 6
(2S)-2-Hydroxybutanedioic acid

Citations

For This Compound
37
Citations
UJ Youn, LC Chang - Natural Product Sciences, 2017 - synapse.koreamed.org
In a continuing study of the fermented noni (Morinda citrifolia) juice exudates, five compounds, heptanyl 2-O-β-D-xylofuranosyl-(1→ 6)-β-D-glucopyranoside (1), n-butyl β-D-…
Number of citations: 9 synapse.koreamed.org
G Sabitha, B Vangala, SSS Reddy… - Helvetica Chimica …, 2010 - Wiley Online Library
Ring‐closing metathesis (RCM) and olefin cross‐metathesis (CM) reactions were used as the key steps for the synthesis of (+)‐cryptocaryalactone (1) and the first synthesis of the …
Number of citations: 26 onlinelibrary.wiley.com
M Sefkow, A Koch, E Kleinpeter - Helvetica chimica acta, 2002 - Wiley Online Library
The stereoselectivity of the alkylation of dialkyl malates is dependent on steric hindrance of both ester alkyl groups. It was found that the two alkyl groups have opposite effects on …
Number of citations: 7 onlinelibrary.wiley.com
L Lojková, V Vranová, K Rejšek, P Formánek - Chirality, 2014 - Wiley Online Library
Decontamination of polluted soils using plants is based on the ability of plant species (including transgenic plants) to enhance bioavailability of pollutants in the rhizosphere and support …
Number of citations: 7 onlinelibrary.wiley.com
MN Umam, R Poerwanto, DD Matra - AIP Conference Proceedings, 2023 - pubs.aip.org
Lobi-lobi (Flacourtia inermis) is a little-known and rarely cultivated fruit. Despite this, lobi-lobi contains important elements such as phenolics and anthocyanins in abundance. The …
Number of citations: 2 pubs.aip.org
JR Everett - Computational and Structural Biotechnology Journal, 2015 - Elsevier
A new paradigm is proposed for assessing confidence in the identification of known metabolites in metabonomics studies using NMR spectroscopy approaches. This new paradigm is …
Number of citations: 50 www.sciencedirect.com
N Nuengchamnong, T Saesong, K Ingkaninan… - Trends in …, 2023 - tis.wu.ac.th
Noni bio-fermented drink is a fermented fruit of Morinda citrifolia L. Noni fruit is reported to be useful for a wide range of maladies, and consumers throughout the world perceive similar …
Number of citations: 1 tis.wu.ac.th
X Cui, M Du, K Wei, C Dai, RYH Yang… - Frontiers in …, 2023 - frontiersin.org
Xuanhuang Pill (XHP) is a traditional Chinese medicine oral formula composed of 10 herbs. The current study demonstrated that treatment with XHP ameliorated acute alcohol-induced …
Number of citations: 1 www.frontiersin.org
F Shakeel, N Haq, IA Alsarra - Journal of Molecular Liquids, 2021 - Elsevier
This research work reports new equilibrium solubility data for a novel weakly soluble tyrosine kinase inhibitor cabozantinib malate (CBZM) (a novel antitumor drug) in twelve different …
Number of citations: 17 www.sciencedirect.com
A Lahiani, D Haham-Geula, D Lankri… - ACS Chemical …, 2020 - ACS Publications
Polyneuropathy is a disease involving multiple peripheral nerves injuries. Axon regrowth remains the major prerequisite for plasticity, regeneration, circuit formation, and eventually …
Number of citations: 5 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.